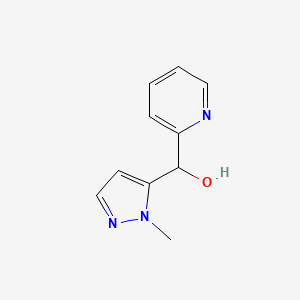
BisPhePhos XD gold(I) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BisPhePhos XD gold(I) chloride involves the reaction of Cyclohexylbis(2′,6′-diisopropoxy-[1,1′-biphenyl]-3-yl)phosphane with gold chloride. The reaction is typically carried out under mild conditions to ensure the stability of the gold complex .
Industrial Production Methods
Industrial production of this compound is generally conducted in a controlled environment to maintain the purity and quality of the product. The process involves the use of high-purity reagents and solvents, and the reaction is monitored to prevent any contamination .
Análisis De Reacciones Químicas
Types of Reactions
BisPhePhos XD gold(I) chloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the gold center.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound is known for its role in substitution reactions, particularly in the formation of gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride.
Substituents: Various organic ligands can be used to form different gold complexes.
Major Products
The major products formed from reactions involving this compound are typically gold complexes with varying ligands. These complexes are often used in further catalytic processes .
Aplicaciones Científicas De Investigación
BisPhePhos XD gold(I) chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems, particularly in the study of enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine gold chloride: Another gold(I) complex used in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite gold chloride: Known for its stability and catalytic activity.
Bis(diphenylphosphino)methane gold chloride: Used in similar catalytic applications.
Uniqueness
BisPhePhos XD gold(I) chloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other gold(I) complexes. The presence of the biphenyl groups in the ligand structure allows for increased electron donation to the gold center, resulting in improved catalytic performance .
Propiedades
Fórmula molecular |
C42H53AuClO4P |
|---|---|
Peso molecular |
885.3 g/mol |
Nombre IUPAC |
chlorogold;cyclohexyl-bis[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C42H53O4P.Au.ClH/c1-28(2)43-37-22-14-23-38(44-29(3)4)41(37)32-16-12-20-35(26-32)47(34-18-10-9-11-19-34)36-21-13-17-33(27-36)42-39(45-30(5)6)24-15-25-40(42)46-31(7)8;;/h12-17,20-31,34H,9-11,18-19H2,1-8H3;;1H/q;+1;/p-1 |
Clave InChI |
FSMSZCNOYZSTBC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4=CC=CC(=C4)C5=C(C=CC=C5OC(C)C)OC(C)C.Cl[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)
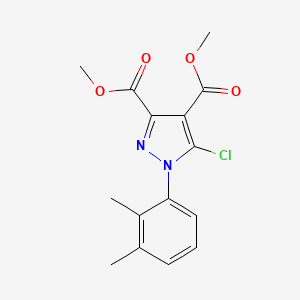

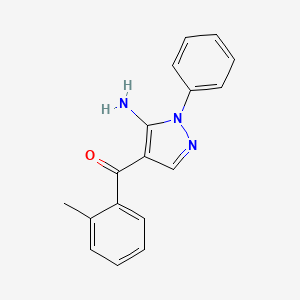
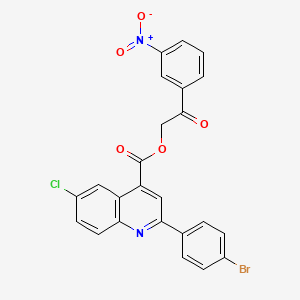
![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

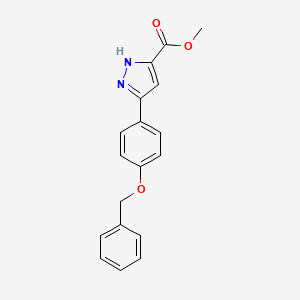
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)
